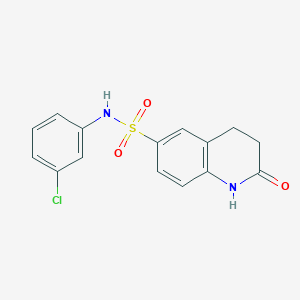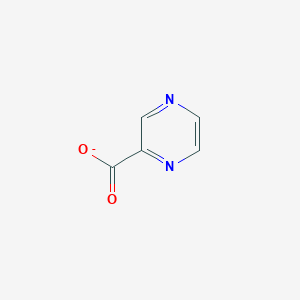![molecular formula C23H21FN2O4 B1226008 2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)
2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester is a member of quinolines.
Applications De Recherche Scientifique
Synthesis and Transformation into Derivatives
One of the primary research applications of 2-(4-Fluorophenyl)-4-quinolinecarboxylic acid derivatives involves their synthesis and transformation into various derivatives. Studies show that these compounds can be synthesized through different chemical reactions, leading to the formation of a range of derivatives with potential biological applications. For instance, Nosova et al. (2002) synthesized ethyl esters of quinolinecarboxylic acids by reacting quinolone-3-carboxylic acid hydrazides with ethyl esters of 3-ethoxy-2-(polyfluorobenzoyl)acrylic acid, resulting in the formation of 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives (Nosova et al., 2002).
Potential in Drug Synthesis
These compounds also play a role in the synthesis of drug compounds. Bunce, Lee, and Grant (2011) described a method to prepare the ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylate ring structure, which is important in several drug compounds, from ethyl 2-(2-fluorobenzoyl)acetate (Bunce, Lee, & Grant, 2011).
Antibacterial Applications
Furthermore, certain derivatives of this compound have shown antibacterial properties. For example, Jung, Baek, and Park (2001) prepared a series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids and evaluated them for antibacterial activity, identifying specific derivatives with potent activity against gram-positive bacteria (Jung, Baek, & Park, 2001).
Role in Biochemical and Medicinal Studies
Quinoline derivatives, including those derived from 2-(4-Fluorophenyl)-4-quinolinecarboxylic acid, are known for their use as efficient fluorophores in biochemical and medicinal studies. They are utilized in studying various biological systems, including DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
Propriétés
Nom du produit |
2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester |
|---|---|
Formule moléculaire |
C23H21FN2O4 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H21FN2O4/c24-16-9-7-15(8-10-16)21-12-19(18-5-1-2-6-20(18)26-21)23(28)30-14-22(27)25-13-17-4-3-11-29-17/h1-2,5-10,12,17H,3-4,11,13-14H2,(H,25,27) |
Clé InChI |
YFARIZPLDNVMNO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)
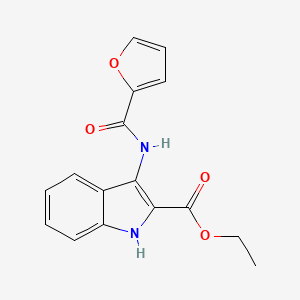
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)
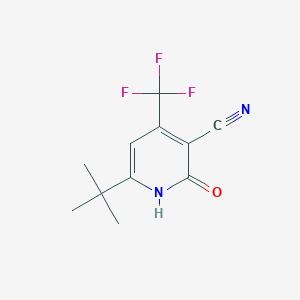
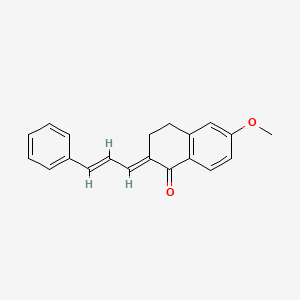
![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole](/img/structure/B1225936.png)
![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)
![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)
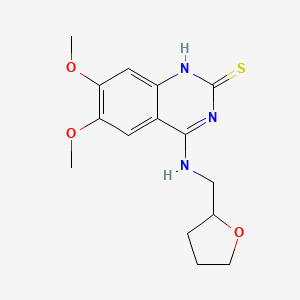
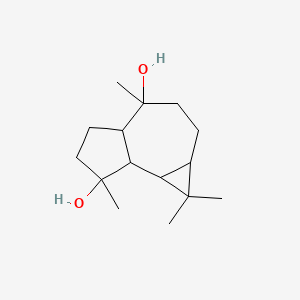
![3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate](/img/structure/B1225947.png)
